1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
Overview
Description
1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- is an organic compound with the molecular formula C15H16N2 It is a derivative of benzenediamine, where one of the amino groups is substituted with a 3-phenyl-2-propen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- typically involves the reaction of 1,2-benzenediamine with cinnamyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenediamine derivatives depending on the reagents used.
Scientific Research Applications
1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: The parent compound without the 3-phenyl-2-propen-1-yl substitution.
N-Phenyl-1,2-benzenediamine: A derivative with a phenyl group instead of the 3-phenyl-2-propen-1-yl group.
N,N’-Diphenyl-1,2-benzenediamine: A compound with phenyl groups on both amino groups.
Uniqueness
1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- is unique due to the presence of the 3-phenyl-2-propen-1-yl group, which imparts distinct chemical properties and reactivity. This substitution enhances its potential for diverse applications in research and industry, distinguishing it from other similar compounds.
Biological Activity
Overview
1,2-Benzenediamine, N1-(3-phenyl-2-propen-1-yl)- is an organic compound with the molecular formula C15H16N2. It is a derivative of benzenediamine, where one amino group is substituted with a 3-phenyl-2-propen-1-yl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Weight : 224.30 g/mol
- CAS Number : 130964-01-1
- Chemical Structure : Chemical Structure
Synthesis
The synthesis of 1,2-benzenediamine, N1-(3-phenyl-2-propen-1-yl)- typically involves the reaction of 1,2-benzenediamine with cinnamyl chloride under basic conditions, often in solvents like dichloromethane or toluene. This reaction can be optimized in industrial settings for yield and purity through advanced techniques such as chromatography.
The biological activity of this compound is linked to its ability to interact with various biomolecules. The mechanism involves:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, inhibiting or modulating enzyme activity.
- π-π Interactions : Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing biochemical pathways.
Anticancer Activity
Research has indicated that 1,2-benzenediamine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example:
- Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens.
- Research Findings : In vitro studies have shown that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis, leading to cell lysis.
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes, which can be beneficial in therapeutic contexts.
- Example : It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting potential applications in treating mood disorders.
Data Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against Gram-positive and negative bacteria | |
Enzyme Inhibition | Inhibits monoamine oxidase (MAO) |
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
1,2-Benzenediamine | C6H8N2 | Moderate antimicrobial |
N,N'-Diphenylbenzene-diamine | C12H12N2 | Strong anticancer |
3-Aminocinnamic acid | C9H9NO2 | Antioxidant properties |
Properties
IUPAC Name |
2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDSOLEQLKCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378003 | |
Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130964-01-1 | |
Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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